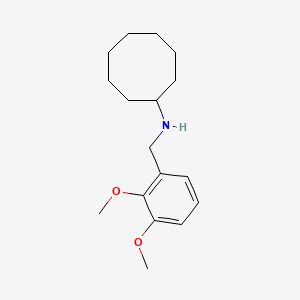
N-(2,3-dimethoxybenzyl)cyclooctanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethoxybenzyl)cyclooctanamine, also known as DOB, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized by Alexander Shulgin in 1967 and has been used in scientific research to study its mechanism of action and its potential therapeutic applications. Synthesis Method: The synthesis of DOB involves the reaction of 2,3-dimethoxybenzyl bromide with cyclooctanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified and crystallized to obtain pure DOB. Scientific Research Application: DOB has been used in scientific research to study its effects on the central nervous system and its potential therapeutic applications. Studies have shown that DOB acts as a serotonin receptor agonist, specifically binding to the 5-HT2A and 5-HT2C receptors. This mechanism of action is similar to that of other psychedelic drugs such as LSD and psilocybin. Mechanism of Action: The exact mechanism of action of DOB is not fully understood, but it is believed to produce its psychedelic effects by altering the activity of the prefrontal cortex, which is responsible for higher cognitive functions such as perception, thought, and consciousness. DOB also affects the activity of other brain regions such as the amygdala, which is involved in emotional processing. Biochemical and Physiological Effects: DOB produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also affects the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in mood regulation and behavior. Advantages and Limitations for Lab Experiments: DOB has several advantages for lab experiments, including its high potency, long duration of action, and ability to produce consistent effects across different subjects. However, its use is limited by ethical and safety concerns, as well as legal restrictions on the use of psychedelic drugs in research. Future Directions: There are several potential future directions for research on DOB and other psychedelic drugs. These include investigating their potential therapeutic applications for conditions such as depression, anxiety, and addiction, as well as studying their effects on brain function and connectivity using neuroimaging techniques. Additionally, there is a need for further research on the safety and efficacy of these drugs, as well as their potential risks and benefits for different populations.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-19-16-12-8-9-14(17(16)20-2)13-18-15-10-6-4-3-5-7-11-15/h8-9,12,15,18H,3-7,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENNLTXIAAUKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739644.png)
![4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5739645.png)

![2-(2-naphthyloxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5739652.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5739660.png)
![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739662.png)

![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)
![4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol](/img/structure/B5739699.png)

![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5739707.png)

![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5739714.png)
